Cas no 2034263-05-1 (N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(cyclopentylsulfanyl)acetamide)

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(cyclopentylsulfanyl)acetamide is a synthetic organic compound featuring a benzothiophene core integrated with a cyclopentylsulfanyl acetamide moiety. Its structural complexity offers potential as an intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation. The presence of both hydroxyl and sulfanyl functional groups enhances its reactivity, enabling selective derivatization for further chemical modifications. This compound may exhibit improved solubility and bioavailability due to its balanced hydrophobic and hydrophilic properties. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in medicinal chemistry applications.
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(cyclopentylsulfanyl)acetamide structure
2034263-05-1 structure
Product name:N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(cyclopentylsulfanyl)acetamide
CAS No:2034263-05-1
MF:C18H23NO2S2
MW:349.510722398758
CID:5378667

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(cyclopentylsulfanyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-cyclopentylsulfanylacetamide
    • N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(cyclopentylsulfanyl)acetamide
    • Inchi: 1S/C18H23NO2S2/c1-18(21,16-10-13-6-2-5-9-15(13)23-16)12-19-17(20)11-22-14-7-3-4-8-14/h2,5-6,9-10,14,21H,3-4,7-8,11-12H2,1H3,(H,19,20)
    • InChI Key: RJCBPYJETTXORY-UHFFFAOYSA-N
    • SMILES: C(NCC(C1SC2=CC=CC=C2C=1)(O)C)(=O)CSC1CCCC1

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(cyclopentylsulfanyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6414-3616-5μmol
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(cyclopentylsulfanyl)acetamide
2034263-05-1
5μmol
$94.5 2023-09-09
Life Chemicals
F6414-3616-20μmol
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(cyclopentylsulfanyl)acetamide
2034263-05-1
20μmol
$118.5 2023-09-09
Life Chemicals
F6414-3616-10mg
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(cyclopentylsulfanyl)acetamide
2034263-05-1
10mg
$118.5 2023-09-09
Life Chemicals
F6414-3616-25mg
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(cyclopentylsulfanyl)acetamide
2034263-05-1
25mg
$163.5 2023-09-09
Life Chemicals
F6414-3616-50mg
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(cyclopentylsulfanyl)acetamide
2034263-05-1
50mg
$240.0 2023-09-09
Life Chemicals
F6414-3616-20mg
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(cyclopentylsulfanyl)acetamide
2034263-05-1
20mg
$148.5 2023-09-09
Life Chemicals
F6414-3616-2mg
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(cyclopentylsulfanyl)acetamide
2034263-05-1
2mg
$88.5 2023-09-09
Life Chemicals
F6414-3616-40mg
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(cyclopentylsulfanyl)acetamide
2034263-05-1
40mg
$210.0 2023-09-09
Life Chemicals
F6414-3616-75mg
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(cyclopentylsulfanyl)acetamide
2034263-05-1
75mg
$312.0 2023-09-09
Life Chemicals
F6414-3616-3mg
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(cyclopentylsulfanyl)acetamide
2034263-05-1
3mg
$94.5 2023-09-09

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(cyclopentylsulfanyl)acetamide Related Literature

Additional information on N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(cyclopentylsulfanyl)acetamide

Introduction to N-[2-(1-benzothiophen-2-yl-2-hydroxypropyl)-2-(cyclopentylsulfanyl)acetamide] (CAS No. 2034263-05-1)

N-[2-(1-benzothiophen-2-yl-2-hydroxypropyl)-2-(cyclopentylsulfanyl)acetamide] is a sophisticated organic compound characterized by its intricate molecular structure, which combines hydrophilic and lipophilic properties, making it a promising candidate in the field of pharmaceutical research. This compound, identified by its CAS number 2034263-05-1, has garnered significant attention due to its potential applications in drug development and medicinal chemistry.

The molecular framework of N-[2-(1-benzothiophen-2-yl-2-hydroxypropyl)-2-(cyclopentylsulfanyl)acetamide] incorporates a benzothiophene moiety, which is a well-known pharmacophore in medicinal chemistry. Benzothiophenes are heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of the benzothiophen-2-yl group in this compound suggests that it may possess similar therapeutic benefits, making it an attractive subject for further investigation.

Additionally, the compound features a cyclopentylsulfanyl group, which contributes to its hydrophobicity and may enhance its binding affinity to biological targets. The combination of these structural elements results in a molecule with balanced solubility characteristics, which is crucial for its formulation as a drug candidate. The hydroxyl group in the 2-hydroxypropyl chain further enhances the compound's solubility in both aqueous and organic solvents, facilitating its use in various pharmaceutical formulations.

In recent years, there has been growing interest in the development of novel compounds based on benzothiophene derivatives due to their demonstrated efficacy in preclinical studies. Research has shown that benzothiophene-based molecules can interact with multiple biological pathways, making them versatile tools for therapeutic intervention. N-[2-(1-benzothiophen-2-yl-2-hydroxypropyl)-2-(cyclopentylsulfanyl)acetamide] represents a significant advancement in this area, as it integrates several pharmacologically relevant moieties into a single molecular entity.

The cyclopentylsulfanyl group in particular has been implicated in enhancing the metabolic stability of drug candidates. By incorporating this moiety, the compound may exhibit improved resistance to enzymatic degradation, thereby prolonging its bioavailability. This property is particularly valuable in the context of oral administration, where first-pass metabolism can significantly reduce the efficacy of drug candidates. The hydroxyl group also plays a role in modulating the compound's pharmacokinetic profile by influencing its distribution and excretion.

Current research efforts are focused on elucidating the mechanism of action of N-[2-(1-benzothiophen-2-yl-2-hydroxypropyl)-2-(cyclopentylsulfanyl)acetamide] and identifying potential therapeutic applications. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammation and cancer progression. The benzothiophene moiety is believed to interact with these targets through hydrogen bonding and hydrophobic interactions, while the cyclopentylsulfanyl group may enhance binding affinity through van der Waals forces.

The synthesis of N-[2-(1-benzothiophen-2-yl-2-hydroxypropyl)-2-(cyclopentylsulfanyl)acetamide] presents several challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. Modern techniques such as palladium-catalyzed cross-coupling reactions have enabled the formation of carbon-carbon bonds between the benzothiophene and cyclopentylsulfanyl groups with high selectivity and yield. These advancements have not only facilitated the synthesis of this compound but also opened up new possibilities for designing related molecules with tailored properties.

The pharmacological evaluation of N-[2-(1-benzothiophen-2-yl-2-hydroxypropyl)-2-(cyclopentylsulfanyl)acetamide] is ongoing, with researchers employing both in vitro and in vivo models to assess its biological activity. In vitro studies have revealed promising results regarding its ability to modulate key signaling pathways associated with inflammation and cancer. For instance, preliminary data suggest that this compound may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis and play a crucial role in inflammatory responses.

In vivo studies have further corroborated these findings by demonstrating that N-[2-(1-benzothiophen-2-yl-2-hydroxypropyl)-2-(cyclopentylsulfanyl)acetamide] can attenuate inflammatory responses in animal models without significant side effects. These results are encouraging and warrant further investigation into its potential as a therapeutic agent. Additionally, the compound's favorable pharmacokinetic profile suggests that it may be suitable for oral administration, which would enhance patient compliance compared to injectable formulations.

The future development of N-[2-(1-benzothiophen-2-yl-2-hydroxypropyl)-2-(cyclopentylsulfanyl)acetamide] will likely involve optimizing its chemical structure to improve its efficacy and safety profile. This could be achieved through structural modifications aimed at enhancing binding affinity to biological targets or reducing potential toxicity. Computational modeling techniques will play a crucial role in this process by providing insights into the interactions between the compound and its biological targets at the molecular level.

In conclusion, N-[2-(1-benzothiophen-2-yl-2-hydroxypropyl)-2-(cyclopentylsulfanyl)acetamide] (CAS No. 2034263-05-1) is a promising pharmaceutical candidate with a unique molecular structure that combines several pharmacologically relevant moieties. Its potential applications in treating inflammation and cancer make it an attractive subject for further research and development. With ongoing investigations into its mechanism of action and pharmacokinetic properties, this compound holds significant promise for improving patient outcomes in various therapeutic contexts.

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